Cas no 863018-09-1 (1-cyclohexyl-3-1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-ylurea)

1-cyclohexyl-3-1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-ylurea Chemical and Physical Properties
Names and Identifiers
-
- 1-cyclohexyl-3-1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-ylurea
- MLS000529973
- 1-cyclohexyl-3-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]urea
- F0655-1142
- SMR000127007
- CHEMBL1342459
- 863018-09-1
- HMS2246F10
- AKOS024593417
- 1-cyclohexyl-3-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]urea
- 1-cyclohexyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea
-
- Inchi: 1S/C24H34N4OS/c1-19(25-24(29)26-20-9-4-2-5-10-20)23(22-13-8-18-30-22)28-16-14-27(15-17-28)21-11-6-3-7-12-21/h3,6-8,11-13,18-20,23H,2,4-5,9-10,14-17H2,1H3,(H2,25,26,29)
- InChI Key: NMEGQXPTZNDYOB-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C(C(C)NC(NC1CCCCC1)=O)N1CCN(C2C=CC=CC=2)CC1
Computed Properties
- Exact Mass: 426.24533289g/mol
- Monoisotopic Mass: 426.24533289g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 527
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 75.8Ų
1-cyclohexyl-3-1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-ylurea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0655-1142-40mg |
1-cyclohexyl-3-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]urea |
863018-09-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0655-1142-10μmol |
1-cyclohexyl-3-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]urea |
863018-09-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0655-1142-3mg |
1-cyclohexyl-3-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]urea |
863018-09-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0655-1142-2μmol |
1-cyclohexyl-3-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]urea |
863018-09-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0655-1142-20μmol |
1-cyclohexyl-3-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]urea |
863018-09-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0655-1142-5mg |
1-cyclohexyl-3-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]urea |
863018-09-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0655-1142-25mg |
1-cyclohexyl-3-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]urea |
863018-09-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0655-1142-1mg |
1-cyclohexyl-3-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]urea |
863018-09-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0655-1142-20mg |
1-cyclohexyl-3-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]urea |
863018-09-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0655-1142-2mg |
1-cyclohexyl-3-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]urea |
863018-09-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
1-cyclohexyl-3-1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-ylurea Related Literature
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
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3. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
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Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
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N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
Additional information on 1-cyclohexyl-3-1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-ylurea
Recent Advances in the Study of 1-cyclohexyl-3-1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-ylurea (CAS: 863018-09-1)
The compound 1-cyclohexyl-3-1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-ylurea (CAS: 863018-09-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This urea derivative, characterized by its unique structural features, has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a drug candidate. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have focused on the synthesis and optimization of 1-cyclohexyl-3-1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-ylurea to enhance its bioavailability and target specificity. Researchers have employed advanced computational modeling techniques to predict the compound's binding affinity to various biological targets, including G-protein-coupled receptors (GPCRs) and enzymes involved in signal transduction pathways. These in silico studies have provided valuable insights into the compound's potential as a modulator of key cellular processes.
In vitro and in vivo experiments have demonstrated that 1-cyclohexyl-3-1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-ylurea exhibits promising activity against a range of disease models, including neurological disorders and cancer. For instance, a study published in the Journal of Medicinal Chemistry reported that the compound showed significant inhibition of tumor cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent. Additionally, its ability to cross the blood-brain barrier has sparked interest in its application for treating neurodegenerative diseases.
The pharmacokinetic profile of 1-cyclohexyl-3-1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-ylurea has also been investigated, with findings indicating moderate metabolic stability and acceptable oral bioavailability. However, researchers have noted the need for further optimization to address issues related to rapid clearance and potential off-target effects. Structural modifications, such as the introduction of fluorine atoms or the replacement of the cyclohexyl group with other hydrophobic moieties, are currently being explored to improve the compound's drug-like properties.
In conclusion, 1-cyclohexyl-3-1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-ylurea represents a promising scaffold for the development of novel therapeutics. Ongoing research efforts are focused on refining its pharmacological profile and expanding its therapeutic potential. Future studies will likely explore its efficacy in clinical settings, paving the way for its translation into a viable drug candidate.
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